molecular formula C14H18ClNO B6219603 2-chloro-1-[3-(2-phenylethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 2751611-70-6

2-chloro-1-[3-(2-phenylethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B6219603
CAS No.: 2751611-70-6
M. Wt: 251.8
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Description

2-chloro-1-[3-(2-phenylethyl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with a phenylethyl group and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[3-(2-phenylethyl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of 3-(2-phenylethyl)pyrrolidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[3-(2-phenylethyl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Products include azides, amines, or thioethers.

    Oxidation: Products include carboxylic acids or ketones with additional functional groups.

    Reduction: Products include alcohols.

Scientific Research Applications

2-chloro-1-[3-(2-phenylethyl)pyrrolidin-1-yl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the effects of pyrrolidine derivatives on biological systems.

    Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-[3-(2-phenylethyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with various molecular targets. The chloroacetyl group can react with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s ability to interact with hydrophobic pockets in target molecules, increasing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-[3-(2-phenylethyl)pyrrolidin-1-yl]ethan-1-one: is similar to other pyrrolidine derivatives, such as:

Uniqueness

The unique combination of the chloroacetyl and phenylethyl groups in this compound provides distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2751611-70-6

Molecular Formula

C14H18ClNO

Molecular Weight

251.8

Purity

95

Origin of Product

United States

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